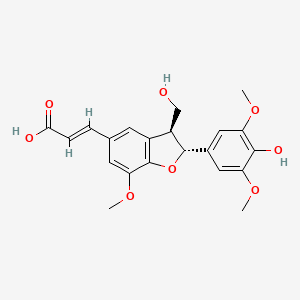
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is an intriguing compound due to its complex structure and potential applications across various scientific disciplines. This compound combines elements of indole and benzamide, which are known for their broad pharmacological activities. The synthesis and study of this molecule provide insights into novel chemical reactions and mechanisms that can be leveraged in multiple areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide typically involves several key steps:
Indole Formation: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thioether Linkage: The incorporation of the thioether group often requires the use of a nucleophilic substitution reaction where a suitable halide reacts with a thiol compound.
Amide Bond Formation: The final amide bond can be formed through a coupling reaction using reagents like carbodiimides (e.g., DCC) or through a condensation reaction involving an acid chloride and an amine.
Industrial Production Methods: Industrial synthesis would likely involve optimized processes using automated reactors, with stringent control over reaction conditions to ensure high yields and purity. Techniques such as continuous flow synthesis might be employed to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction of certain functional groups within the compound might produce more stable or reactive intermediates.
Substitution: Both the indole and benzamide parts can participate in electrophilic or nucleophilic substitution reactions, modifying the functional groups attached to these cores.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides, under varying conditions (e.g., acidic or basic).
Major Products: The major products of these reactions would depend on the specific conditions used but could include derivatives of the indole or benzamide rings with modified functional groups.
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Exploration of reaction mechanisms and development of new synthetic methodologies.
Biology:
Potential for use in bioactive studies due to the presence of indole and benzamide, which are known to interact with various biological targets.
Medicine:
Investigation into its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry:
Application in the development of novel materials or as a precursor for manufacturing specific pharmaceuticals or agrochemicals.
Mechanism of Action
The compound’s mechanism of action would vary based on its specific application but might involve:
Binding to specific proteins or enzymes: This could alter the function of these proteins, leading to therapeutic effects.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis, depending on the biological target.
Comparison:
Structure-Activity Relationship (SAR): Similar compounds might include other indole-based molecules or benzamide derivatives.
Uniqueness: The combination of indole, thioether, and benzamide within a single molecule is relatively unique and offers a distinctive set of chemical and biological properties.
Comparison with Similar Compounds
Indole Derivatives: Indole-3-carbinol, tryptophan.
Benzamide Derivatives: Metoclopramide, N-(2-benzoylphenyl)-L-tyrosine.
Thioether Compounds: Methionine, thioguanine.
Properties
IUPAC Name |
N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2S/c1-20-11-12-23(17-21(20)2)29(34)30-14-16-31-18-27(24-8-4-6-10-26(24)31)35-19-28(33)32-15-13-22-7-3-5-9-25(22)32/h3-12,17-18H,13-16,19H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUKHWXBZYYHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B2926793.png)


![methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2926799.png)

![Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2926803.png)

![N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2926805.png)
![ethyl 5-(2-chloroacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926806.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2926808.png)
![2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide](/img/structure/B2926809.png)

